Clemastine fumarate is a first-generation antihistamine that is primarily used to alleviate allergic symptoms. It possesses antimuscarinic properties and exhibits partial sedative effects, making it effective in treating conditions like hay fever, allergic rhinitis, and other allergic reactions. The compound is particularly noted for its quick-acting and long-lasting effects, which contribute to its reliability as a therapeutic agent.
Clemastine fumarate is derived from clemastine, a compound synthesized from N-methyl-2-(2-ethoxy)pyrrolidine. It belongs to the class of H1 receptor antagonists, which are commonly used to counteract the effects of histamine in the body. The molecular formula of clemastine fumarate is , with a molecular weight of approximately 459.97 g/mol.
The preparation of clemastine fumarate involves several key steps:
The synthesis typically requires careful control of reaction conditions such as temperature and pH. For instance, during the chlorination step, temperatures are maintained between 40°C to 50°C for optimal reaction rates. The final recrystallization step is crucial for achieving high purity levels .
Clemastine fumarate features a complex molecular structure characterized by multiple functional groups:
Clemastine fumarate undergoes various chemical reactions that are pivotal for its activity:
The reaction kinetics and mechanisms involved in its interaction with receptors have been studied extensively, revealing insights into its efficacy and safety profile .
Clemastine fumarate acts primarily as an antagonist at H1 histamine receptors:
Studies have shown that clemastine fumarate has sub-micromolar activity against certain pathogens, indicating potential applications beyond allergy treatment .
Clemastine fumarate possesses several notable physical and chemical properties:
Clemastine fumarate has diverse scientific uses beyond traditional antihistaminic therapy:
Clemastine fumarate, chemically designated as 2-[2-[(R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine fumarate, was first developed in the 1960s and approved by the FDA in 1977 as a first-generation antihistamine [2] [7]. Structurally classified as an ethanolamine derivative, it competitively antagonizes histamine H1 receptors, effectively inhibiting histamine-induced symptoms like vasodilation, bronchoconstriction, and pruritus [2] [10]. Early clinical applications focused solely on symptomatic management of allergic rhinitis, urticaria, and the common cold, leveraging its ability to cross the blood-brain barrier—a property initially linked to its sedative side effects rather than therapeutic neuroactivity [2] [8].
Table 1: Key Historical Milestones in Clemastine Fumarate Development | Year | Event | Significance | |-----------|-----------|------------------| | 1960s | Synthesis | Developed as benzhydryl ether-class antihistamine | | 1977 | FDA Approval | Marketed for allergic conditions (e.g., Tavist®) | | 2014 | High-Throughput Screening | Identified as remyelination promoter [3] [6] |
The repositioning of clemastine fumarate began in 2014, when a pioneering high-throughput screen by Mei et al. revealed its unexpected capacity to enhance oligodendrocyte differentiation and remyelination in vitro and in lysolecithin-induced demyelination mouse models [3] [6]. This discovery shifted its pharmacological identity from a peripheral H1 antagonist to a central nervous system (CNS)-active agent with multimodal mechanisms:
Table 2: Neuroprotective Mechanisms of Clemastine Fumarate | Mechanism | Biological Impact | Disease Relevance | |---------------|----------------------|------------------------| | CHRM1 Antagonism | Promotes OPC differentiation via ERK1/2 pathway | Multiple sclerosis, spinal cord injury [6] [9] | | Autophagy Induction | Clears protein aggregates (Aβ, tau) | Alzheimer’s disease [3] [4] | | Microglial Modulation | Reduces ROS/RNS and pro-inflammatory cytokines | Stroke, ALS [3] [5] |
Critical evidence emerged from clinical studies. In the ReBUILD trial (NCT02040298), clemastine shortened visual evoked potential (VEP) latency in multiple sclerosis patients—a direct electrophysiological indicator of remyelination [6] [10]. Parallel studies confirmed its efficacy in preclinical models of Parkinson’s disease, neonatal hypoxia, and traumatic brain injury, solidifying its neuroprotective credentials [3] [5].
The repurposing of clemastine fumarate for neurodegenerative and demyelinating conditions is driven by intersecting pharmacological, clinical, and economic imperatives:
Table 3: Key Repurposing Targets for Clemastine Fumarate | Disease Area | Preclinical Evidence | Clinical Trial Status | |------------------|-------------------------|--------------------------| | Multiple Sclerosis | Enhanced remyelination in EAE mice; reduced axonal loss [3] [6] | Phase II completed (NCT02040298) [10] | | Alzheimer’s Disease | Decreased Aβ plaques; rescued cognitive decline in APP/PS1 mice [3] [4] | Preclinical | | Glioblastoma | Attenuated tumor stemness via EBP inhibition [9] | Preclinical | | Neonatal Hypoxia | Improved myelination and motor function in lamb/rodent models [5] [6] | Phase I/II (ovine models) |
Emerging frontiers include targeting brain tumor-initiating cells (BTICs) in glioblastoma. Clemastine was shown to suppress BTIC propagation by inhibiting the cholesterol biosynthesis enzyme EBP (emopamil-binding protein), revealing a novel oncotherapeutic mechanism [9]. Similarly, its efficacy in social isolation-induced depressive behaviors underscores potential in psychiatric disorders with white matter pathology [3] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7